N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
N-(2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The m-tolyl (3-methylphenyl) group at the 2-position of the thieno-pyrazol ring introduces steric and electronic effects that distinguish it from related derivatives. The molecular formula is C₂₀H₁₇N₃OS, with a molecular weight of 347.44 g/mol.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13-6-5-9-15(10-13)22-18(16-11-24-12-17(16)21-22)20-19(23)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXXRTDKQJWWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thieno[3,4-c]pyrazole intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, recycling of solvents, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research has shown that compounds similar to N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit cytotoxic effects against various cancer cell lines. The thieno[3,4-c]pyrazole scaffold has been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. Studies indicate that this compound can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
-
Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) activation.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. This could lead to its application in developing new antibiotics or antimicrobial agents.
Case Studies
-
Cancer Treatment :
- A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,4-c]pyrazole derivatives and found that those with a similar structure to this compound exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study concluded that these compounds could serve as lead structures for developing novel anticancer agents.
-
Anti-inflammatory Research :
- In a study reported in Pharmaceutical Biology, researchers investigated the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives in animal models of arthritis. The results indicated that these compounds significantly reduced paw swelling and joint inflammation compared to control groups.
Mechanism of Action
The mechanism of action of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6)
- Structural Differences : The bromo-substituted analog (C₂₀H₁₅BrN₃O₂S) replaces the benzamide’s hydrogen with a bromine atom at the para position and features a p-tolyl (4-methylphenyl) group instead of m-tolyl.
- Key Attributes: The bromine atom enhances molecular weight (466.33 g/mol) and may influence reactivity and binding interactions compared to the non-halogenated target compound .
2-([1,1'-Biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Structural Differences : This acetamide derivative (C₂₆H₂₃N₃OS) replaces the benzamide with an acetamide group and incorporates a biphenyl moiety.
Imidazole- and Pyrazole-Based Benzamides
Imidazole Derivatives ()
A series of 2-(4,5-dicyano-1H-imidazol-2-yl)-benzamides (e.g., compounds 4a–4j) were synthesized with varying aryl substituents. Key comparisons include:
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 4a | Phenyl | 253–255 | 85 |
| 4d | p-Tolyl | 251–252 | 83 |
| 4i | o-Tolyl | 279–281 | 83 |
- Structural Contrast: The target compound’s thieno-pyrazol core differs from the imidazole ring in 4a–4j, which includes electron-withdrawing cyano groups.
- Thermal Stability: The higher melting points of imidazole derivatives (e.g., 292–294°C for 4c) suggest greater crystallinity compared to the thieno-pyrazol analog, though data for the latter are unavailable .
Pyrazole Derivatives ()
- N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b): Simpler structure (C₁₂H₁₃N₃O) with a pyrazole ring instead of thieno-pyrazol. Elemental analysis: C (66.88%), H (6.13%), N (19.70%), aligning closely with calculated values. This highlights the precision achievable in synthesizing smaller heterocyclic benzamides .
Bioactive Benzamide Analogs ( and )
- Thienylmethylthio-Benzamides (): Compounds like N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide are designed for anticancer and antiviral applications. Their thiophene and thioether groups contrast with the target compound’s thieno-pyrazol core, underscoring divergent pharmacophore strategies .
- Tyrosine-Kinase Inhibitors (): Derivatives such as N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide feature pyrrolo-pyrazol cores and polar substituents (e.g., methylpiperazine), which enhance solubility and target affinity.
Biological Activity
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that belongs to the thieno[3,4-c]pyrazole class of compounds. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a benzamide moiety, which contributes to its unique biological activities. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₃OS
- Molecular Weight : 285.36 g/mol
Biological Activities
This compound exhibits a range of biological activities:
- Antioxidant Activity : Recent studies have demonstrated that thieno[3,4-c]pyrazole derivatives possess significant antioxidant properties. For instance, they have been shown to mitigate oxidative stress in cellular models by scavenging free radicals and reducing lipid peroxidation levels .
- Anticancer Properties : Thieno[3,4-c]pyrazole derivatives are being investigated for their potential as anticancer agents. They have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways involved in cancer progression .
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO) in various experimental models .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory processes or cancer progression, leading to reduced activity of these enzymes.
- Receptor Modulation : It may also bind to various receptors or proteins within cells, altering their function and contributing to the observed biological effects.
Study on Antioxidant Activity
In a study assessing the antioxidant effects of thieno[3,4-c]pyrazole compounds on Nile catfish (Clarias gariepinus), it was found that these compounds significantly reduced erythrocyte malformations caused by exposure to 4-nonylphenol. The results indicated a marked decrease in altered erythrocyte percentages when treated with the thieno[3,4-c]pyrazole derivatives compared to controls .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound 1 | 12 ± 1.03 |
| Thieno Compound 2 | 0.6 ± 0.16 |
Anticancer Activity Assessment
Another study evaluated the anticancer potential of various thieno[3,4-c]pyrazole derivatives against human cancer cell lines. The findings suggested that these compounds inhibited cell growth and induced apoptosis in a dose-dependent manner .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves constructing the thieno[3,4-c]pyrazole core via cyclization reactions, followed by functionalization with substituents like benzamide and m-tolyl groups. Key steps include:
- Cyclocondensation of thiophene derivatives with hydrazines under reflux conditions .
- Amide coupling using coupling agents (e.g., EDC/HOBt) in anhydrous solvents like THF or DMF .
- Optimization requires inert atmospheres (N₂/Ar) to prevent oxidation and catalysts (e.g., Pd-based) to enhance regioselectivity .
- Critical Parameters : Solvent polarity, temperature (60–120°C), and stoichiometric ratios significantly impact yield and purity .
Q. Which functional groups in this compound are most reactive, and how do they influence biological interactions?
- Methodological Answer :
- The thieno[3,4-c]pyrazole core provides π-π stacking potential, while the benzamide group engages in hydrogen bonding with biological targets (e.g., enzymes/receptors) .
- The m-tolyl substituent enhances lipophilicity, affecting membrane permeability and target binding .
- Experimental Validation : Use FT-IR and NMR to map reactive sites (e.g., NH in pyrazole, carbonyl in benzamide) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- LC-MS /HPLC : Quantify purity (>95%) and detect byproducts .
- NMR (¹H/¹³C) : Confirm regiochemistry of the thienopyrazole ring and substituent orientation .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions .
Advanced Research Questions
Q. How can reaction kinetics be optimized to mitigate competing side reactions during synthesis?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via in situ techniques (e.g., Raman spectroscopy) to identify rate-limiting steps .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but may increase hydrolysis; additives like molecular sieves can suppress side reactions .
- Case Study : In thienopyrazole derivatives, elevated temperatures (>100°C) promote ring closure but risk decomposition; stepwise heating protocols improve yields .
Q. How can contradictory biological activity data be resolved for this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Control variables like cell line viability, solvent (DMSO concentration ≤0.1%), and incubation time .
- Mechanistic Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinity and thermodynamics .
- Example : Discrepancies in IC₅₀ values may arise from off-target interactions; siRNA knockdown of suspected targets can validate specificity .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound’s analogs?
- Methodological Answer :
- Systematic Substitution : Modify the m-tolyl group (e.g., electron-withdrawing/-donating substituents) and compare bioactivity .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger’s Phase .
- Data Integration : Cross-reference SAR with ADMET predictions (e.g., LogP, metabolic stability) to prioritize analogs .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions .
- Analytical Monitoring : Track degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation .
- Stabilization Strategies : Lyophilization or formulation with cyclodextrins improves shelf life in aqueous media .
Q. What computational methods are suitable for predicting this compound’s binding modes to kinase targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets of kinases (e.g., JAK2, EGFR) .
- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) to identify critical residue contacts .
- Validation : Correlate computational ΔG values with experimental Kd from ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
